2-Fluoro-5-methyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-N-phenylaniline typically involves the palladium-catalyzed amination of 2-fluoro-5-methylaniline with iodobenzene. The reaction is carried out in the presence of tris(dibenzylideneacetone)dipalladium(0) and CyJohnPhos as the ligand, with sodium t-butanolate as the base in toluene at 110°C for 20 hours . The product is then purified by column chromatography to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methyl-N-phenylaniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the aniline ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the benzene ring.
Scientific Research Applications
2-Fluoro-5-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-N-phenylaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the methyl group, leading to different chemical properties and reactivity.
5-Methylaniline: Lacks the fluorine atom, affecting its electronic properties and interactions.
N-Phenylaniline: Lacks both the fluorine and methyl groups, resulting in a simpler structure with different applications.
Uniqueness: 2-Fluoro-5-methyl-N-phenylaniline is unique due to the combined presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability, such as in pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-fluoro-5-methyl-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYWFORMDRXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563076 |
Source
|
Record name | 2-Fluoro-5-methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155310-23-9 |
Source
|
Record name | 2-Fluoro-5-methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.